molecular formula C10H9F5O3S2 B14628143 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate CAS No. 57728-77-5

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate

Katalognummer: B14628143
CAS-Nummer: 57728-77-5
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: WRFPGDBYUBWOHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is an organic compound that features a benzene ring substituted with a methyl group, a methylsulfanyl group, and a pentafluoroethane-1-sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the following steps:

    Formation of the Benzene Derivative:

    Sulfonation: The benzene derivative is then subjected to sulfonation using pentafluoroethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction of the sulfoxide or sulfone back to the methylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, acetonitrile).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the methylsulfanyl group.

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with molecular targets through its sulfonate and methylsulfanyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-4-(methylsulfanyl)phenyl sulfonate
  • 3-Methyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
  • 3-Methyl-4-(methylsulfanyl)phenyl methanesulfonate

Uniqueness

3-Methyl-4-(methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. This makes it particularly useful in applications where these properties are desirable.

Eigenschaften

CAS-Nummer

57728-77-5

Molekularformel

C10H9F5O3S2

Molekulargewicht

336.3 g/mol

IUPAC-Name

(3-methyl-4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate

InChI

InChI=1S/C10H9F5O3S2/c1-6-5-7(3-4-8(6)19-2)18-20(16,17)10(14,15)9(11,12)13/h3-5H,1-2H3

InChI-Schlüssel

WRFPGDBYUBWOHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C(C(F)(F)F)(F)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.